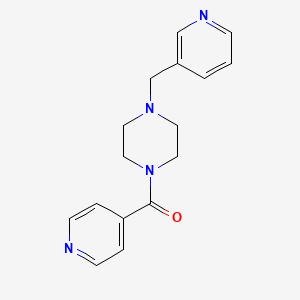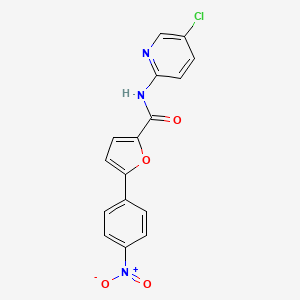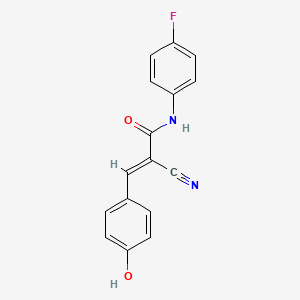![molecular formula C19H23N3O4S B5719102 N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, CYM-5442 has been found to have a wide range of other biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The exact mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may disrupt multiple signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has also been found to have neuroprotective effects, potentially through its ability to inhibit the activity of Hsp90.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide for lab experiments is its specificity for Hsp90. This compound has been found to have minimal effects on other chaperone proteins, which can be important for maintaining cellular homeostasis. However, one limitation of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, particularly with respect to its effects on Hsp90 and other signaling pathways. Finally, the development of more potent analogs of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may improve its efficacy and expand its potential therapeutic applications.
合成法
The synthesis of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-nitro-5-chlorobenzoic acid. This intermediate is then reduced to N-cyclohexyl-2-amino-5-chlorobenzoic acid using palladium on carbon as a catalyst. The next step involves the reaction of this intermediate with 3-pyridinesulfonamide to form N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide.
科学的研究の応用
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)



![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
